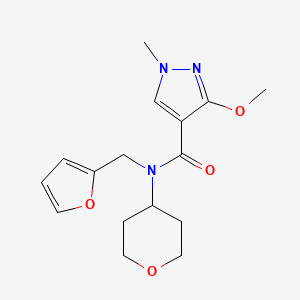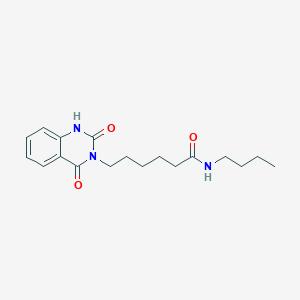
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. The elemental analysis results of the synthesized compounds were within ± 0.4 % of the theoretical values . The 1Н and 13С spectra of the synthesized compounds were obtained using Bruker Varian Mercury .Molecular Structure Analysis
The molecular structure of “N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is based on its molecular formula, C18H25N3O3. Detailed structural analysis would require more specific information such as spectroscopic data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a compound with implications in chemical synthesis and medicinal chemistry. Researchers have explored its derivates and analogues extensively due to their significant biological activities and presence in natural products and synthetic drugs.
Synthesis of Quinazoline Derivatives:
- Quinazoline derivatives, like N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, have been synthesized for various applications. For example, Tsai et al. (2018) reported annulations of N-aryl ynamides with benzisoxazoles to form 6H-indolo[2,3-b]quinoline derivatives, highlighting the compound's role in accessing naturally occurring alkaloids such as norcryptotackeine, neocryptolepine, and 11-methylneocryptol-epine (Tsai et al., 2018).
Anticonvulsant Properties:
- A study by Abuelizz et al. (2017) demonstrated the anticonvulsant activity of newly synthesized quinazoline-4(3H)-ones. These compounds exhibited significant protection against PTZ-induced convulsions, indicating their potential as anticonvulsant agents (Abuelizz et al., 2017).
Histamine H4 Receptor Inverse Agonists:
- In the search for new therapeutics, Smits et al. (2008) discovered a series of quinazoline-containing compounds as potent human H4 receptor inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them a novel class of dual-action H1R/H4R ligands with potential therapeutic benefits (Smits et al., 2008).
Antiviral Activities:
- Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. The study by Selvam et al. (2007) showed that some synthesized compounds inhibited the replication of avian influenza (H5N1) virus, demonstrating the potential of quinazoline derivatives in antiviral drug development (Selvam et al., 2007).
Pro-Apoptotic Activity in Cancer Cells:
- A study by Devegowda et al. (2016) explored the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives. The compounds induced tumor cell death by activating proapoptotic protein Bax, which activates caspase-3 leading to DNA fragmentation. This indicates the potential of such compounds in cancer therapy (Devegowda et al., 2016).
Propiedades
IUPAC Name |
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-3-12-19-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWFQBXDQAEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

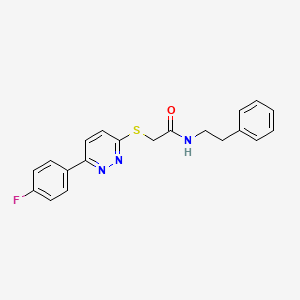
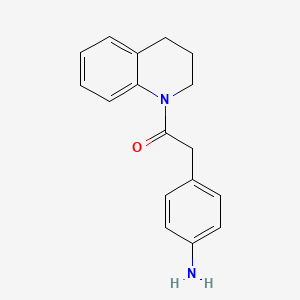
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)
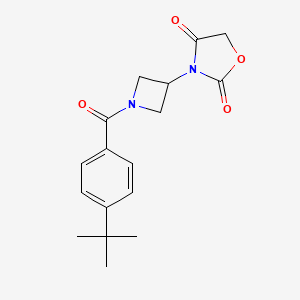


![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)
